molecular formula C20H33NO7 B1668257 Candoxatrilat CAS No. 123122-54-3

Candoxatrilat

Cat. No. B1668257
CAS RN: 123122-54-3
M. Wt: 399.5 g/mol
InChI Key: ACZWIDANLCXHBM-HRCADAONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Candoxatrilat is a dicarboxylic acid monoamide obtained by formal condensation between the amino group of cis-4-aminocyclohexanecarboxylic acid and the cyclopentanecarboxylic acid group of 1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid. A potent inhibitor of neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11), it is used as its 2,3-dihydro-1H-inden-5-yl ester prodrug in the treatment of chronic heart failure. It has a role as an EC 3.4.24.* (metalloendopeptidase) inhibitor. It is a dicarboxylic acid and a dicarboxylic acid monoamide.
A dicarboxylic acid monoamide obtained by formal condensation between the amino group of cis-4-aminocyclohexanecarboxylic acid and the cyclopentanecarboxylic acid group of 1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid. A potent inhibitor of neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11), it is used as its 2,3-dihydro-1H-inden-5-yl ester prodrug in the treatment of chronic heart failure.

Scientific Research Applications

1. Treatment of Chronic Heart Failure

Candoxatrilat, derived from its prodrug candoxatril, is primarily researched for its potential in treating chronic heart failure. Studies indicate its role in increasing plasma levels of atrial natriuretic peptide (ANP), leading to diuresis and natriuresis, thereby helping in heart failure management (McDowell & Nicholls, 1999) (McDowell & Nicholls, 2006).

2. Renal Effects in Hypervolemic Conditions

Candoxatrilat exhibits significant renal effects, especially in hypervolemic conditions. It enhances natriuretic and diuretic responses, along with an increase in urinary cyclic GMP in such scenarios. This implies its potential use in conditions with elevated ANF, like volume expansion states (Scott, Barclay, & Shepperson, 1993).

3. Hemodynamic Unloading in Severe Chronic Heart Failure

In severe chronic heart failure, candoxatrilat's inhibition of ANF degradation shows a sustained drop in atrial pressures, potentially through neurohumoral activity inhibition. It also suggests a role in modulating renal prostacyclin synthesis contributing to natriuresis (Müinzel et al., 1992).

4. Potential in Essential Hypertension

Candoxatrilat has been studied for its potential efficacy in treating essential hypertension. It raises plasma atrial natriuretic factor (ANF) levels and exhibits natriuretic properties, though its clinical relevance in blood pressure management remains uncertain (Bevan et al., 1992) (O’Connell et al., 1992).

5. Comparison with Other Diuretics in Heart Failure

Candoxatrilat is compared with other diuretics like furosemide in heart failure treatment, showing similar diuretic effects without the adverse activation of the renin-angiotensin-aldosterone system (Northridge et al., 1999).

6. Additional Research Areas

Other areas of research include its effects on liver cirrhosis and portal hypertension, potential in treating female sexual arousal disorder, and its pharmacokinetics across various species (Sansoé et al., 2005) (Pryde et al., 2007) (Kaye et al., 1997).

properties

CAS RN

123122-54-3

Product Name

Candoxatrilat

Molecular Formula

C20H33NO7

Molecular Weight

399.5 g/mol

IUPAC Name

4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1

InChI Key

ACZWIDANLCXHBM-HRCADAONSA-N

Isomeric SMILES

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

Canonical SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

Appearance

Solid powder

Other CAS RN

123122-54-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid
candoxatrilat
candoxatrilat, 4(S)-cis isomer
U 73967
UK 69578
UK 73967
UK-69,578
UK-69578
UK-73,967
UK-73967

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Candoxatrilat
Reactant of Route 2
Candoxatrilat
Reactant of Route 3
Candoxatrilat
Reactant of Route 4
Candoxatrilat
Reactant of Route 5
Candoxatrilat
Reactant of Route 6
Candoxatrilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.